4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-acetamido-N-[(4-bromophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c1-11(24)22-16-15(14-4-2-3-9-20-14)23-26-17(16)18(25)21-10-12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOZRXDVCHWNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under oxidative conditions.
Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the isothiazole core.
Bromobenzyl Group Addition: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the isothiazole intermediate.
Acetylation: The final step involves the acetylation of the amine group to form the acetamido derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, particularly due to the presence of the isothiazole moiety, which is known to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown significant growth inhibition in cancer models, suggesting that similar compounds could be effective in targeting tumor cells. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance the anticancer efficacy of these derivatives .
Phosphodiesterase Inhibition
Another promising application of this compound lies in its potential as a phosphodiesterase (PDE) inhibitor. PDE enzymes play a crucial role in cellular signaling by degrading cyclic nucleotides like cAMP and cGMP, which are vital for various physiological processes. Inhibition of PDE4 has been linked to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Compounds similar to 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide have demonstrated selective inhibition of PDE4, making them candidates for further development in respiratory therapies .
GPR40 Agonism
The compound may also have applications as a GPR40 agonist, which is significant for glucose metabolism and insulin secretion. Agonists targeting GPR40 are being researched for their potential use in treating Type 2 diabetes by enhancing insulin release in response to glucose levels. The structural features of isothiazole derivatives could be pivotal in developing new therapeutic agents aimed at managing diabetes and obesity .
Antitumor Mechanisms
The anticancer effects of thiazole-containing compounds often involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cell survival and death. For example, compounds with similar structures have been shown to inhibit Smad phosphorylation, a critical step in TGF-β signaling, which is often dysregulated in cancer .
PDE Inhibition Mechanism
As a PDE inhibitor, the compound likely works by preventing the breakdown of cyclic nucleotides, thereby enhancing their signaling pathways. This action can lead to increased levels of cAMP within cells, promoting anti-inflammatory responses and potentially alleviating symptoms associated with respiratory diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating various thiazole derivatives against different cancer cell lines (e.g., MCF-7 breast cancer cells), certain modifications led to enhanced cytotoxicity compared to standard treatments like 5-fluorouracil. The presence of electron-withdrawing groups was found to significantly improve efficacy .
Case Study 2: Diabetes Management
Research into GPR40 agonists has shown that compounds activating this receptor can effectively lower blood glucose levels postprandially. A study highlighted a derivative that demonstrated significant insulinotropic effects in preclinical models, indicating its potential utility in diabetic therapies .
Mechanism of Action
The mechanism of action of 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
a) Thiazole vs. Isothiazole Derivatives
- 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide Analogs (): These compounds share a thiazole core instead of isothiazole. For example, the thiazole carboxylates in were hydrolyzed to carboxylic acids before amide coupling, whereas isothiazole derivatives may require modified conditions to preserve ring integrity .
b) Imidazolidinone Derivatives ():
The compound (5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one features an imidazolidinone core with a thioxo group. Unlike the isothiazole analog, this structure lacks aromaticity in the core, reducing planarity and possibly diminishing target affinity .
Substituent Modifications
a) Bromobenzyl vs. Other Benzyl Groups
- 4-Bromobenzyl : Enhances halogen bonding and lipophilicity (logP ~3.5 estimated), critical for blood-brain barrier penetration or membrane receptor interactions.
- 4-(4-Methylthiazol-5-yl)Benzyl (): Incorporation of a methylthiazole group introduces steric bulk and additional hydrogen-bonding sites, as seen in protease inhibitors or kinase modulators .
b) Pyridinyl vs. Pyrimidinyl Groups
- Pyridin-2-yl (Target Compound): The ortho-position nitrogen in pyridin-2-yl facilitates metal coordination or hydrogen bonding, commonly exploited in kinase inhibitors.
- Pyrazolo[1,5-a]Pyrimidine (): Pyrimidine derivatives prioritize planarity for intercalation or enzyme active-site binding, as seen in pesticidal agents targeting insect nervous systems .
Biological Activity
The compound 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a synthetic derivative belonging to the isothiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring, an isothiazole moiety, and an acetamido group. The presence of the bromobenzyl substituent enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antidiabetic Properties
Research indicates that compounds similar to 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide exhibit significant activity as GPR40 agonists , which are crucial in the regulation of insulin secretion. Activation of GPR40 has been linked to improved glucose homeostasis and insulin sensitivity, making these compounds promising candidates for diabetes treatment. A study highlighted that derivatives with a similar structure demonstrated effective glucose-responsive insulin secretagogue action, suggesting that this compound may also possess similar properties .
Acetylcholinesterase Inhibition
Another area of interest is the potential for this compound to act as an acetylcholinesterase inhibitor . Compounds containing isothiazole structures have shown promise in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cognitive function. The inhibition of acetylcholinesterase contributes to increased acetylcholine levels in the synaptic cleft, which is beneficial for memory and learning processes .
Antifungal Activity
Recent studies have indicated that related thiazole derivatives exhibit antifungal properties, particularly against strains like Candida albicans. While specific data on the antifungal activity of 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is limited, the structural similarities suggest potential efficacy in this area as well .
The mechanisms through which 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide exerts its biological effects are multifaceted:
- GPR40 Activation : By activating GPR40 receptors, the compound promotes insulin secretion in response to glucose levels.
- Cholinergic Enhancement : Inhibition of acetylcholinesterase leads to prolonged action of acetylcholine, enhancing synaptic transmission.
- Potential Antifungal Mechanisms : Similar compounds have been shown to disrupt fungal cell wall synthesis or interfere with essential metabolic pathways.
Case Studies
- Diabetes Management : In a controlled study involving diabetic models, compounds structurally related to 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide demonstrated significant reductions in postprandial blood glucose levels when administered at specific dosages.
- Neuroprotective Effects : In vitro studies revealed that related thiazole derivatives improved cognitive function in animal models by reducing acetylcholinesterase activity significantly.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
